DesmethylPBR28 is derived from the parent compound PBR28, which is a ligand for the peripheral cannabinoid receptor. The compound has been studied extensively in pharmacological research, particularly in relation to its effects on various biological systems. Its classification as a cannabinoid agonist places it within a broader category of compounds that interact with the endocannabinoid system, which is involved in various physiological processes including pain modulation, immune response, and neuroprotection.
The synthesis of DesmethylPBR28 typically involves several key steps:
DesmethylPBR28 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The thiazole ring contributes to the lipophilicity of the molecule, enhancing its ability to cross biological membranes and interact with target receptors. The trifluoromethyl group significantly influences the electronic properties of the molecule, affecting its binding affinity and selectivity for cannabinoid receptors.
DesmethylPBR28 participates in various chemical reactions that can be categorized as follows:
DesmethylPBR28 exerts its pharmacological effects primarily through its action on the peripheral cannabinoid receptor type 2. The mechanism can be summarized as follows:
DesmethylPBR28 possesses several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its formulation for potential therapeutic applications.
DesmethylPBR28 has garnered interest for several scientific applications:
DesmethylPBR28 is a small organic molecule characterized by a phenoxypyridinyl acetamide scaffold. Its molecular structure comprises three key domains:
Table 1: Molecular Characteristics of DesmethylPBR28
Property | Specification |
---|---|
Molecular Formula | C₂₁H₁₉N₃O₃ |
Molar Mass | 401.47 g/mol |
Key Functional Groups | Phenolic hydroxyl, tertiary amine, aryl ether |
Precursor Role | Demethylated analog of PBR28 |
Crystallographic analyses confirm that the molecule adopts a planar conformation at the acetamide junction, with the phenoxypyridine moiety rotated approximately 45° relative to the benzyl plane. This spatial arrangement optimizes interaction with the Translocator Protein 18 kDa hydrophobic binding cavity [1]. The phenolic hydroxyl group (-OH) at the 2-position of the benzyl ring serves as the reactive site for [¹¹C]methylation, where hydrogen substitution with [¹¹C]methyl groups generates the radioligand [¹¹C]PBR28 [1]. DesmethylPBR28 exhibits moderate lipophilicity (log P ≈ 2.1), facilitating blood-brain barrier penetration in its radiolabeled form while maintaining sufficient aqueous solubility for pharmaceutical processing [1].
DesmethylPBR28 serves as the foundational substrate for producing carbon-11 labeled PBR28 ([¹¹C]PBR28), a clinically deployed PET radiotracer. The radiosynthesis involves a two-stage automated process:
Nucleophilic Methylation: DesmethylPBR28 undergoes O-alkylation with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) solvents. This reaction is catalyzed by strong bases such as sodium hydride (NaH), which deprotonates the phenolic hydroxyl group to enhance nucleophilicity [1]. The process typically achieves >95% radiochemical conversion within 5 minutes at 80°C.
Purification-Reformulation: Crude reaction mixtures are purified via reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and isocratic elution with aqueous acetonitrile or ethanol. Subsequent reformulation employs solid-phase extraction (SPE) cartridges, yielding sterile, apyrogenic [¹¹C]PBR28 in saline-ethanol solutions suitable for intravenous administration [1].
Table 2: Radiosynthesis Performance Metrics
Parameter | Value | Method |
---|---|---|
Radiochemical Yield | 3.6% (end-of-synthesis, n=3) | TRACERlab FXC-Pro automation |
Specific Activity | >150 GBq/μmol | Radio-HPLC validation |
Radiochemical Purity | >99% | Solid-phase extraction purification |
The University of Michigan Cyclotron Laboratory optimized this synthesis using a General Electric TRACERlab FXC-Pro module, achieving production scalability for clinical studies. Critical to this advancement was their development of a one-pot palladium-mediated synthesis of DesmethylPBR28 precursor, ensuring gram-scale quantities meeting Good Manufacturing Practice standards [1]. This synthetic accessibility enables reliable production of [¹¹C]PBR28 for multi-center neuroimaging trials.
DesmethylPBR28-derived radioligands provide critical tools for visualizing neuroinflammation via Translocator Protein 18 kDa (TSPO) upregulation. The biological and diagnostic significance manifests in three domains:
Molecular Targeting Specificity: The PBR28 radioligand (synthesized from DesmethylPBR28) exhibits subnanomolar affinity for Translocator Protein 18 kDa (IC₅₀ = 0.658 nM). Translocator Protein 18 kDa is a five-helix transmembrane protein overexpressed in activated microglia and astrocytes during neuroinflammatory processes [2]. The phenoxypyridine core of DesmethylPBR28 enables optimal hydrophobic interactions within the Translocator Protein 18 kDa cholesterol-binding domain, facilitating selective target engagement [3].
Clinical-Research Applications: Radiolabeled PBR28 permits quantitative assessment of Translocator Protein 18 kDa density in neurodegeneration, oncology, and psychiatry. Key applications include:
Monitoring therapeutic responses in multiple sclerosis clinical trials [2]
Advantages Over First-Generation Tracers: Unlike the prototypical Translocator Protein 18 kDa ligand [(¹¹C]PK11195), PBR28 synthesized from DesmethylPBR28 demonstrates:
Table 3: Comparative Performance of TSPO Radioligands
Ligand | Binding Affinity (Kᵢ, nM) | Lipophilicity (log D) | Clinical Validation |
---|---|---|---|
[¹¹C]PK11195 | 4.3 | 3.8 | Extensive |
[¹¹C]PBR28 | 0.66 | 2.9 | Phase II-III trials |
[¹⁸F]FEPPA | 0.07 | 2.99 | Phase II trials |
Nevertheless, a genetic polymorphism (rs6971) causes variable binding affinity across human populations, necessitating patient stratification in quantitative studies. Current research focuses on developing DesmethylPBR28 analogs with reduced sensitivity to this polymorphism while maintaining high Translocator Protein 18 kDa avidity [2] [3]. The compound’s structural modularity supports such medicinal chemistry optimization, cementing its role as a versatile scaffold for next-generation radiopharmaceuticals targeting neuroinflammation.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: